5-Fluoro-2-nitrophenyl 3-methylbenzoate
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Overview
Description
5-Fluoro-2-nitrophenyl 3-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom, a nitro group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitrophenyl 3-methylbenzoate typically involves the esterification of 5-fluoro-2-nitrophenol with 3-methylbenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-nitrophenyl 3-methylbenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, under conditions such as heating or using a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 5-Fluoro-2-aminophenyl 3-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Fluoro-2-nitrophenol and 3-methylbenzoic acid.
Scientific Research Applications
5-Fluoro-2-nitrophenyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitrophenyl 3-methylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its lipophilicity and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-nitrophenyl 4-methylbenzoate: Similar structure but with a different position of the methyl group.
5-Fluoro-2-nitrophenyl 2-methylbenzoate: Similar structure but with a different position of the methyl group.
5-Fluoro-2-nitrophenyl benzoate: Lacks the methyl group on the benzoate moiety.
Uniqueness
5-Fluoro-2-nitrophenyl 3-methylbenzoate is unique due to the specific positioning of the fluorine, nitro, and methyl groups, which can influence its reactivity and interactions with biological targets. This unique arrangement can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(5-fluoro-2-nitrophenyl) 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-9-3-2-4-10(7-9)14(17)20-13-8-11(15)5-6-12(13)16(18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETMLITVGLLXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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